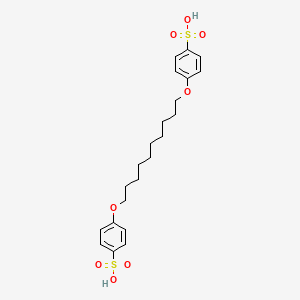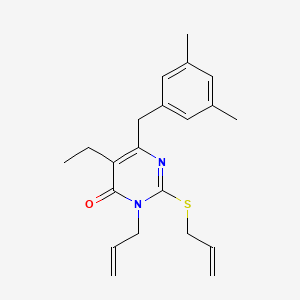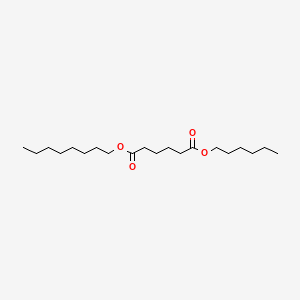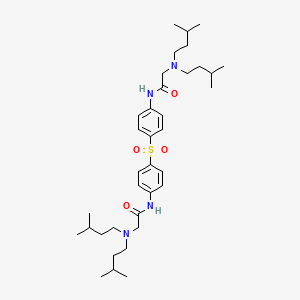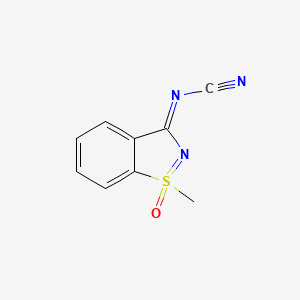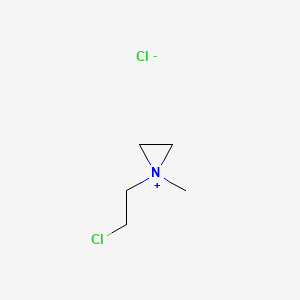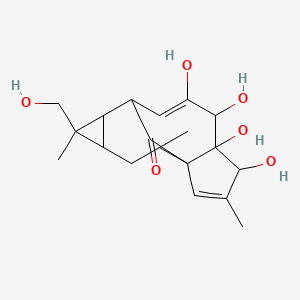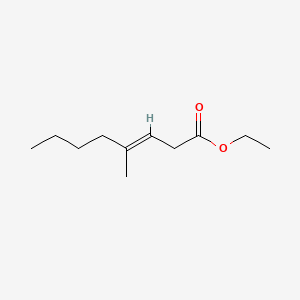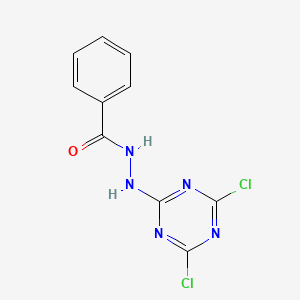
ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl prop-2-enoate; N-(hydroxymethyl)prop-2-enamide; prop-2-enenitrile; prop-2-enoic acid” is a mixture of four distinct chemicals, each with unique properties and applications. These compounds are:
N-(hydroxymethyl)prop-2-enamide: This compound is a derivative of acrylamide, known for its use in polymer synthesis and various industrial applications.
Prop-2-enenitrile:
Prop-2-enoic acid:
Métodos De Preparación
Ethyl prop-2-enoate
Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification .
N-(hydroxymethyl)prop-2-enamide
N-(hydroxymethyl)prop-2-enamide can be synthesized through the Mannich reaction, which involves the condensation of acrylamide with formaldehyde and a secondary amine. This reaction is typically carried out at elevated temperatures to prevent premature polymerization .
Prop-2-enenitrile
Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and air in the presence of a catalyst such as phosphorus molybdenum bismuth or antimony iron at high temperatures (400-500°C) and normal pressure .
Prop-2-enoic acid
Prop-2-enoic acid is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the use of oxygen and a catalyst to convert propylene into acrylic acid .
Análisis De Reacciones Químicas
Ethyl prop-2-enoate
Ethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(ethyl acrylate), which is used in the production of resins, plastics, and rubber.
Transesterification: It reacts with higher alcohols to form specialty acrylates used in adhesives and coatings.
N-(hydroxymethyl)prop-2-enamide
N-(hydroxymethyl)prop-2-enamide can undergo:
Polymerization: It forms polyacrylamides, which are used as flocculants and in water treatment.
Hydrolysis: It can hydrolyze to form acrylamide and formaldehyde.
Prop-2-enenitrile
Prop-2-enenitrile undergoes:
Polymerization: It forms polyacrylonitrile, used in the production of synthetic fibers.
Hydration: It can be hydrated to form acrylamide.
Prop-2-enoic acid
Prop-2-enoic acid undergoes:
Polymerization: It forms poly(acrylic acid), used in superabsorbent polymers.
Esterification: It reacts with alcohols to form acrylates.
Aplicaciones Científicas De Investigación
Ethyl prop-2-enoate
Ethyl prop-2-enoate is used in the production of polymers, which are essential in the manufacture of paints, textiles, and non-woven fibers. It is also a reagent in the synthesis of various pharmaceutical intermediates .
N-(hydroxymethyl)prop-2-enamide
This compound is used in the synthesis of smart polymers with dual functionalities of temperature and pH responsiveness. These polymers have applications in drug delivery and biomedical research .
Prop-2-enenitrile
Prop-2-enenitrile is primarily used in the production of plastics and synthetic fibers. It is also used in the synthesis of various organic compounds and as a precursor to acrylamide .
Prop-2-enoic acid
Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products like diapers and adult incontinence products. It is also used in the manufacture of adhesives, coatings, and sealants .
Mecanismo De Acción
Ethyl prop-2-enoate
Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming long chains of poly(ethyl acrylate). The polymerization process involves the breaking of the double bond in the ethyl prop-2-enoate molecule, allowing it to link with other monomers .
N-(hydroxymethyl)prop-2-enamide
N-(hydroxymethyl)prop-2-enamide undergoes polymerization to form polyacrylamides. The polymerization process involves the formation of amide bonds between monomers, resulting in long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile polymerizes to form polyacrylonitrile. The polymerization process involves the breaking of the double bond in the prop-2-enenitrile molecule, allowing it to link with other monomers .
Prop-2-enoic acid
Prop-2-enoic acid polymerizes to form poly(acrylic acid). The polymerization process involves the breaking of the double bond in the prop-2-enoic acid molecule, allowing it to link with other monomers .
Comparación Con Compuestos Similares
Ethyl prop-2-enoate
Similar compounds include methyl prop-2-enoate and butyl prop-2-enoate. Ethyl prop-2-enoate is unique due to its specific use in the production of polymers for paints and textiles .
N-(hydroxymethyl)prop-2-enamide
Similar compounds include N-(hydroxymethyl)methacrylamide and N-(hydroxymethyl)acrylamide. N-(hydroxymethyl)prop-2-enamide is unique due to its dual functionality in temperature and pH-responsive polymers .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and butadiene. Prop-2-enenitrile is unique due to its widespread use in the production of synthetic fibers .
Prop-2-enoic acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its use in the production of superabsorbent polymers .
Propiedades
Número CAS |
26604-01-3 |
|---|---|
Fórmula molecular |
C15H22N2O6 |
Peso molecular |
326.34 g/mol |
Nombre IUPAC |
ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C4H7NO2.C3H3N.C3H4O2/c1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3-4;1-2-3(4)5/h3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2;2H,1H2,(H,4,5) |
Clave InChI |
USCXKQXDRUFMQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.C=CC#N.C=CC(=O)NCO.C=CC(=O)O |
Números CAS relacionados |
26604-01-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


